

An In-depth Technical Guide to N-pentanoyl-2-benzyltryptamine

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Compound of Interest

Compound Name: *N-pentanoyl-2-benzyltryptamine*

Cat. No.: B1670366

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentanoyl-2-benzyltryptamine is a synthetic derivative of the tryptamine family, characterized by the presence of a pentanoyl group attached to the amino nitrogen and a benzyl group at the 2-position of the indole ring. This modification of the classical tryptamine scaffold is anticipated to significantly influence its chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and predicted spectroscopic data for **N-pentanoyl-2-benzyltryptamine**. Furthermore, it explores its potential biological activity and associated signaling pathways based on the known pharmacology of related N-acylated and 2-substituted tryptamines. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

N-pentanoyl-2-benzyltryptamine is a lipophilic molecule with the pentanoyl group increasing its nonpolar character compared to its parent tryptamine. The presence of the amide functionality introduces a plane of rigidity and potential for hydrogen bonding. The indole nucleus, substituted at the 2-position with a benzyl group, is expected to influence its steric and electronic properties, potentially impacting receptor interactions.

Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C26H28N2O
Molecular Weight	384.52 g/mol
LogP (estimated)	5.8
Hydrogen Bond Donors	1 (indole N-H)
Hydrogen Bond Acceptors	1 (carbonyl oxygen)
Rotatable Bonds	7

Synthesis

A plausible synthetic route to **N-pentanoyl-2-benzyltryptamine** involves a two-step process starting from the commercially available 2-benzyltryptamine. The first step would be the N-acylation of 2-benzyltryptamine with pentanoyl chloride.

Experimental Protocol: Synthesis of N-pentanoyl-2-benzyltryptamine

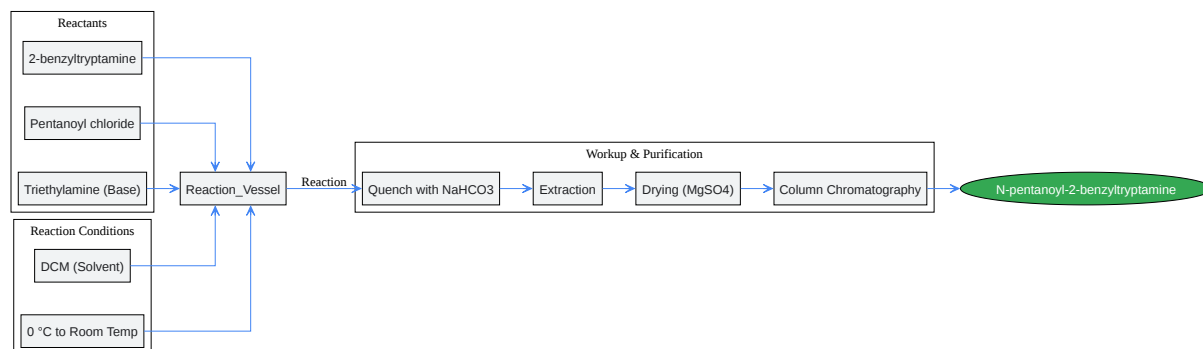
Materials:

- 2-benzyltryptamine
- Pentanoyl chloride
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- To a solution of 2-benzyltryptamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **N-pentanoyl-2-benzyltryptamine**.



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Figure 1: Synthetic workflow for N-pentanoyl-2-benzyltryptamine.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.05	br s	1H	Indole N-H
7.60	d	1H	Indole H-4
7.35-7.15	m	6H	Aromatic (Benzyl & Indole H-7)
7.10	t	1H	Indole H-6
7.00	t	1H	Indole H-5
6.40	s	1H	Indole H-3
4.10	s	2H	Benzyl CH ₂
3.60	t	2H	Tryptamine CH ₂ -N
2.95	t	2H	Tryptamine CH ₂ -indole
2.20	t	2H	Pentanoyl CH ₂ -CO
1.60	m	2H	Pentanoyl CH ₂
1.35	m	2H	Pentanoyl CH ₂
0.90	t	3H	Pentanoyl CH ₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
173.5	C=O (amide)
139.0	Aromatic C (quaternary)
136.5	Aromatic C (quaternary)
135.0	Aromatic C (quaternary)
129.0	Aromatic CH
128.5	Aromatic CH
126.5	Aromatic CH
122.0	Indole C-6
119.5	Indole C-5
118.5	Indole C-4
111.0	Indole C-7
105.0	Indole C-3
49.0	Tryptamine CH ₂ -N
40.0	Benzyl CH ₂
36.5	Pentanoyl CH ₂ -CO
29.0	Pentanoyl CH ₂
25.0	Tryptamine CH ₂ -indole
22.5	Pentanoyl CH ₂
14.0	Pentanoyl CH ₃

Predicted Mass Spectrometry Data (ESI+)

- [M+H]⁺: m/z 385.2275
- Major Fragmentation Ions:

- m/z 249: Loss of the pentanoyl group.
- m/z 91: Tropylium ion from the benzyl group.
- m/z 85: Pentanoyl cation.

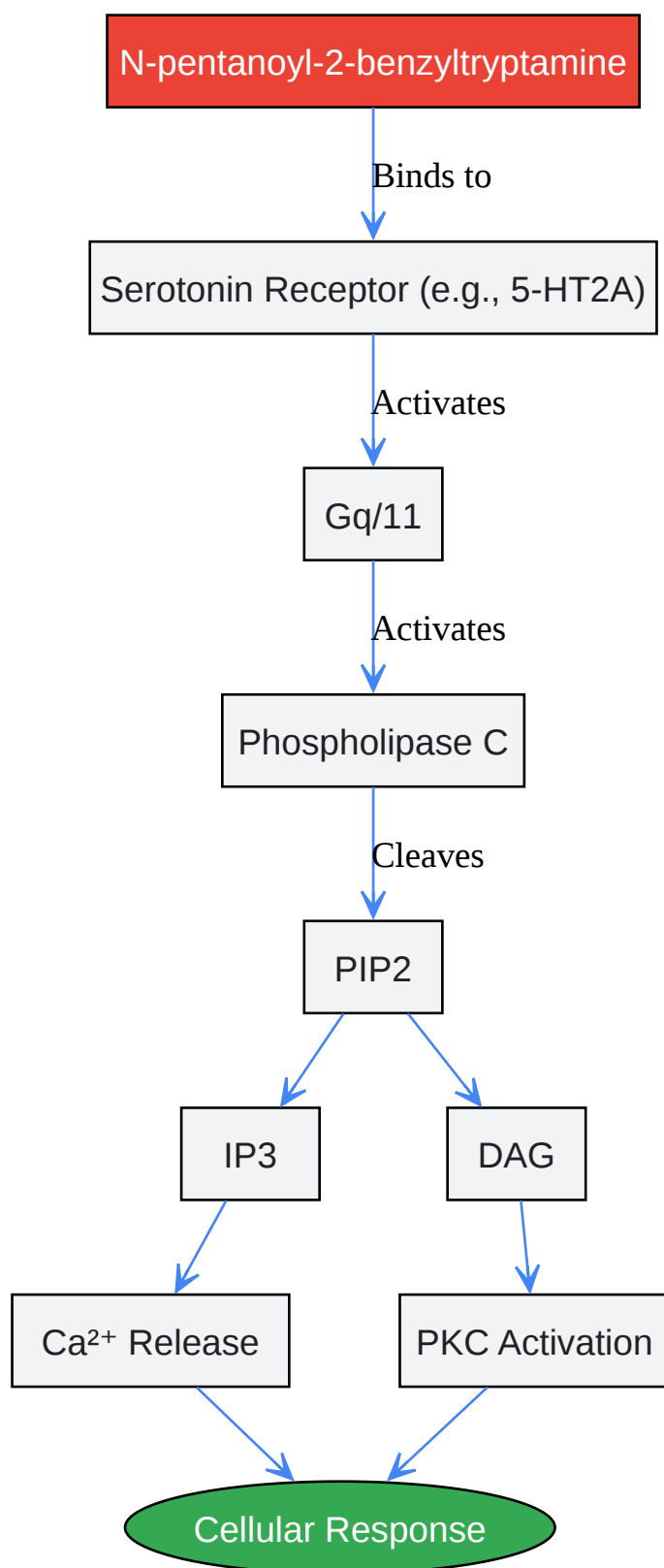
Potential Biological Activity and Signaling Pathways

While no specific biological data for **N-pentanoyl-2-benzyltryptamine** has been reported, its structural features suggest potential interactions with several biological targets, primarily within the central nervous system.

Serotonin Receptor Interactions

N-acylation of tryptamines is known to modulate their affinity and efficacy at serotonin (5-HT) receptors. The pentanoyl group may influence the molecule's ability to cross the blood-brain barrier and could alter its binding kinetics at various 5-HT receptor subtypes. The 2-benzyl substitution is also a significant modification that can impact receptor binding. N-benzyltryptamines have been reported to act as agonists at 5-HT_{2A/2C} receptors.

It is hypothesized that **N-pentanoyl-2-benzyltryptamine** may act as a modulator of the serotonergic system, potentially exhibiting affinity for 5-HT₁, 5-HT₂, and/or other 5-HT receptor subtypes.



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Figure 2: Hypothesized 5-HT Receptor Signaling Pathway.

Other Potential Targets

The structural similarity of tryptamines to other endogenous signaling molecules suggests that **N-pentanoyl-2-benzyltryptamine** could interact with other receptor systems, such as trace amine-associated receptors (TAARs) or ion channels. Further research is required to elucidate the full pharmacological profile of this compound.

Future Directions

The information presented in this guide provides a theoretical framework for the study of **N-pentanoyl-2-benzyltryptamine**. Experimental validation of the proposed synthesis and spectroscopic data is a crucial next step. Subsequent in vitro and in vivo pharmacological studies are necessary to determine its biological activity, receptor binding profile, and potential therapeutic applications.

Disclaimer

This document is intended for informational purposes for a scientific audience only. **N-pentanoyl-2-benzyltryptamine** is a research chemical. Its pharmacological and toxicological properties have not been fully investigated. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to all relevant safety protocols.

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